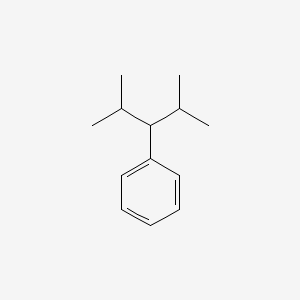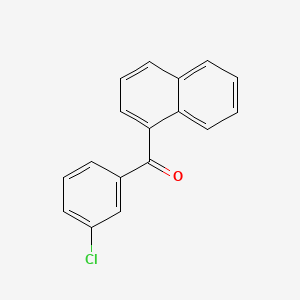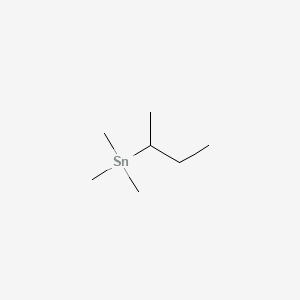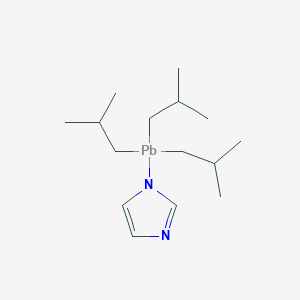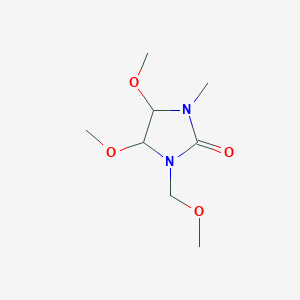
4,5-Dimethoxy-1-(methoxymethyl)-3-methylimidazolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-Dimethoxy-1-(methoxymethyl)-3-methylimidazolidin-2-one: is a heterocyclic organic compound with the molecular formula C9H18N2O5 It is characterized by the presence of an imidazolidinone ring substituted with methoxy and methoxymethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dimethoxy-1-(methoxymethyl)-3-methylimidazolidin-2-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 4,5-dimethoxy-1,3-bis(methoxymethyl)imidazolidin-2-one with methylating agents in the presence of a base. The reaction is carried out in an inert solvent such as tetrahydrofuran (THF) at a temperature range of 0-25°C .
Industrial Production Methods: For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. The reaction conditions are carefully controlled, and the use of efficient catalysts and purification techniques is employed to achieve the desired product. The process may involve multiple steps, including methylation, purification, and crystallization .
Analyse Des Réactions Chimiques
Types of Reactions: 4,5-Dimethoxy-1-(methoxymethyl)-3-methylimidazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy and methoxymethyl groups can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Formation of corresponding ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazolidinones.
Applications De Recherche Scientifique
Chemistry: 4,5-Dimethoxy-1-(methoxymethyl)-3-methylimidazolidin-2-one is used as a building block in the synthesis of more complex organic molecules. It serves as a precursor in the preparation of various heterocyclic compounds and coordination polymers .
Biology and Medicine: In biological research, this compound is studied for its potential pharmacological properties. It is investigated for its role as an enzyme inhibitor and its potential therapeutic applications in treating various diseases .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also explored for its applications in the development of new materials with unique properties .
Mécanisme D'action
The mechanism of action of 4,5-Dimethoxy-1-(methoxymethyl)-3-methylimidazolidin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The methoxy and methoxymethyl groups play a crucial role in enhancing the compound’s binding affinity and specificity .
Molecular Targets and Pathways:
Enzymes: The compound can inhibit or activate specific enzymes involved in metabolic pathways.
Receptors: It can bind to receptors, influencing signal transduction pathways and cellular responses.
Comparaison Avec Des Composés Similaires
- 4,5-Dimethoxy-1,3-bis(methoxymethyl)imidazolidin-2-one
- 5,6-Dimethoxy-2-(pyridin-4-yl)methylene-1-indanone
- 2,3-Dimethoxy-5-methyl-1,4-benzoquinone
Uniqueness: 4,5-Dimethoxy-1-(methoxymethyl)-3-methylimidazolidin-2-one is unique due to its specific substitution pattern on the imidazolidinone ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Propriétés
Numéro CAS |
22322-25-4 |
|---|---|
Formule moléculaire |
C8H16N2O4 |
Poids moléculaire |
204.22 g/mol |
Nom IUPAC |
4,5-dimethoxy-1-(methoxymethyl)-3-methylimidazolidin-2-one |
InChI |
InChI=1S/C8H16N2O4/c1-9-6(13-3)7(14-4)10(5-12-2)8(9)11/h6-7H,5H2,1-4H3 |
Clé InChI |
GPQOPWAOJHEMLK-UHFFFAOYSA-N |
SMILES canonique |
CN1C(C(N(C1=O)COC)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Cyano-2-[2-(4-nitrophenyl)hydrazinylidene]acetamide](/img/structure/B14699375.png)
![5-[3-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]propylcarbamoylamino]-2-methylbenzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14699382.png)
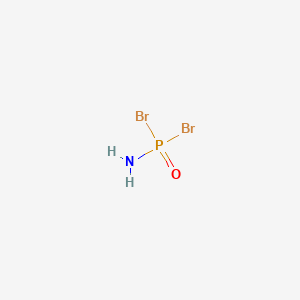
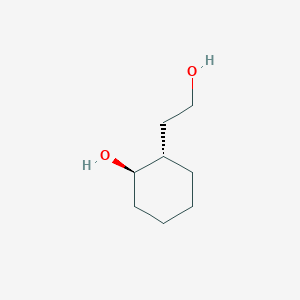
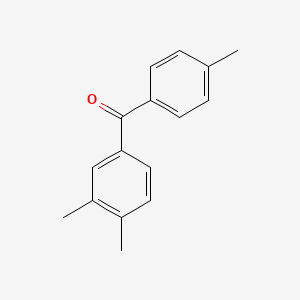
![4,5-dihydro-1H-[1]benzothiolo[3,2-g]indazole](/img/structure/B14699410.png)
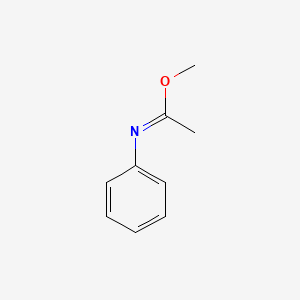
![Ethanone, 2-[(4-methylphenyl)sulfinyl]-1-phenyl-](/img/structure/B14699424.png)


